molecular formula C19H17NO B10783124 Omigapil CAS No. 634202-78-1

Omigapil

Cat. No.: B10783124
CAS No.: 634202-78-1
M. Wt: 275.3 g/mol
InChI Key: QLMMOGWZCFQAPU-UHFFFAOYSA-N
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Description

Omigapil, also known as TCH346 or CGP3466, is a small molecule drug developed by Novartis. It was initially investigated for its potential to treat neurodegenerative diseases such as Parkinson’s disease and amyotrophic lateral sclerosis. its development for these indications was discontinued due to a lack of efficacy. Santhera Pharmaceuticals later acquired the compound for the treatment of congenital muscular dystrophy .

Preparation Methods

Omigapil was first synthesized at Ciba-Geigy in Basel, Switzerland. The synthetic route involves the formation of dibenzo[b,f]oxepin-10-ylmethyl-methyl-prop-2-ynylamine. The specific reaction conditions and industrial production methods are not widely documented in public sources .

Chemical Reactions Analysis

Omigapil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Substitution: this compound can participate in substitution reactions, particularly involving its amine group.

Common reagents and conditions for these reactions are not extensively detailed in available literature. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Omigapil exerts its effects by binding to glyceraldehyde 3-phosphate dehydrogenase to block S-nitrosylation, thereby preventing proapoptotic gene expression. This inhibition of programmed cell death involves the enzymes glyceraldehyde 3-phosphate dehydrogenase and SIAH1. The glycolytic housekeeping enzyme glyceraldehyde 3-phosphate dehydrogenase is mediated by neuronal nitric oxide synthase. Once activated by nitric oxide, glyceraldehyde 3-phosphate dehydrogenase binds to the ubiquitin ligase SIAH1 and is transported to the nucleus, where it activates acetyltransferases p300/CBP to enhance acetylation and subsequent transcription .

Comparison with Similar Compounds

Omigapil was originally developed as a structurally similar molecule to selegiline (L-deprenyl), a monoamine oxidase inhibitor blocking the enzyme monoamine oxidase type B. this compound does not inhibit either type of monoamine oxidase . Other similar compounds include:

    Selegiline (L-deprenyl): A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.

    Rasagiline: Another monoamine oxidase inhibitor used for Parkinson’s disease treatment.

    Safinamide: A reversible monoamine oxidase B inhibitor used in Parkinson’s disease therapy.

This compound’s uniqueness lies in its mechanism of action, specifically its inhibition of apoptosis through the glyceraldehyde 3-phosphate dehydrogenase and SIAH1 pathway, which is distinct from the monoamine oxidase inhibition seen with selegiline and other similar compounds .

Properties

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMMOGWZCFQAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171098
Record name Omigapil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181296-84-4, 634202-78-1
Record name Omigapil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181296-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omigapil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181296844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,f)oxepin-10-ylmethyl-methyl-prop-2-ynylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634202781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omigapil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Omigapil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMIGAPIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V14HD0N4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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